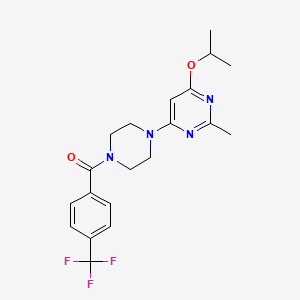![molecular formula C18H12Cl2F3N3O B2842768 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 321430-81-3](/img/structure/B2842768.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. The presence of the trifluoromethyl group can significantly influence the chemical behavior of the molecule due to the high electronegativity of fluorine. The compound also contains a pyrrole ring, which is a five-membered aromatic ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the pyridine and pyrrole rings, the electronegativity of the trifluoromethyl group, and the polarity of the oxime group. These factors would affect the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could participate in various reactions due to the presence of highly electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group might increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. Among these, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a chemical intermediate used in the synthesis of several crop-protection products. These compounds help safeguard crops from pests, and their unique physicochemical properties, including the fluorine atom and the pyridine moiety, contribute to their effectiveness .
Pharmaceutical Industry
TFMP derivatives find applications in pharmaceuticals. For instance, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has been granted market approval. Additionally, several other pharmaceutical products containing the TFMP moiety are currently undergoing clinical trials. The combination of fluorine’s unique properties and the pyridine moiety contributes to their biological activities .
Veterinary Products
In the veterinary industry, TFMP derivatives also play a role. Two veterinary products containing the TFMP moiety have received market approval. These compounds are being explored for their therapeutic potential in animal health .
Chemical Intermediates
3,5-bis(trifluoromethyl)benzonitrile: serves as an intermediate in the synthesis of various compounds. For example, it plays a crucial role in the production of selinexor , an FDA-approved drug used in cancer treatment. The unique properties of the trifluoromethyl group contribute to the efficacy of such pharmaceuticals .
Vapor-Phase Reactions
TFMP derivatives are also involved in vapor-phase reactions. Their reactivity and stability make them valuable in various chemical processes, including those related to materials science and industrial applications .
Functional Materials
Beyond agrochemicals and pharmaceuticals, TFMP derivatives contribute to the development of functional materials. Their incorporation into polymers, catalysts, and other materials enhances their properties and performance .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c19-14-5-3-12(4-6-14)11-27-25-10-15-2-1-7-26(15)17-16(20)8-13(9-24-17)18(21,22)23/h1-10H,11H2/b25-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYUFQRENYYGLT-KIBLKLHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/OCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)
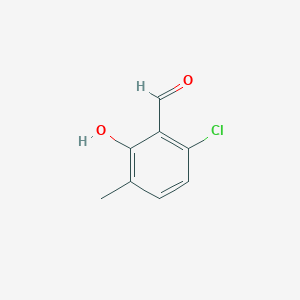
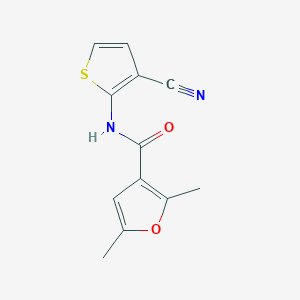
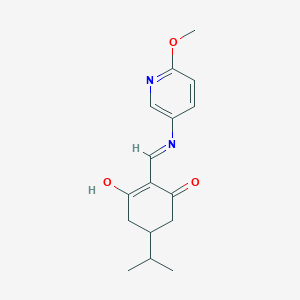
![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
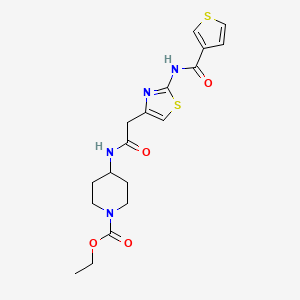
![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)

![1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2842699.png)

![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
